molecular formula C22H23N3O2 B2817555 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2109462-04-4

2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

カタログ番号: B2817555
CAS番号: 2109462-04-4
分子量: 361.445
InChIキー: QHULIZHXZGHXQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-Indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core. This scaffold is notable for its conformational rigidity, which enhances receptor binding specificity in medicinal chemistry applications . The compound is substituted at position 3 of the bicyclic core with a pyridin-2-yloxy group and at position 8 with a 2-(1H-indol-1-yl)ethan-1-one moiety.

特性

IUPAC Name

2-indol-1-yl-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(15-24-12-10-16-5-1-2-6-20(16)24)25-17-8-9-18(25)14-19(13-17)27-21-7-3-4-11-23-21/h1-7,10-12,17-19H,8-9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHULIZHXZGHXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multi-step organic reactions. The indole group can be introduced through Fischer indole synthesis, while the pyridine moiety can be incorporated via nucleophilic substitution reactions. The bicyclic octane structure is often synthesized through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.

    Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

科学的研究の応用

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

Potential applications in medicine include its use as a lead compound for developing new pharmaceuticals. Its structure suggests it could interact with various biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane core is a common motif in bioactive molecules. Key structural variations among analogues include substituent positions, heterocyclic appendages, and functional groups (Table 1).

Functional Group Impact on Bioactivity

  • Indole vs. Pyrrole : The target compound’s indole group provides a larger aromatic surface for hydrophobic interactions compared to pyrrole in . Indole’s NH group may also engage in hydrogen bonding, enhancing receptor affinity.
  • Pyridinyloxy Position: Pyridin-2-yloxy (target) vs. pyridin-3-yloxy () alters electronic distribution.
  • Salt Forms: The dihydrochloride salt of 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane () improves aqueous solubility, whereas the target compound’s neutral ethanone group may increase membrane permeability.

Pharmacokinetic and Pharmacodynamic Properties

  • Metabolic Stability : Piperidinyl and oxazole substituents () may resist CYP450 oxidation better than indole, which is prone to hydroxylation.

生物活性

The compound 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C19H24N4OC_{19}H_{24}N_{4}O and a molecular weight of approximately 320.43 g/mol. The structure includes an indole moiety, a pyridine ether, and an azabicyclic framework, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of the compound can be classified into several categories:

1. Anticancer Activity

  • Several studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported the IC50 values of related compounds against human leukemia cells, showing promising results for further development (2).

2. Antiviral Properties

  • The compound's structural components suggest potential antiviral activity, particularly against RNA viruses like SARS-CoV-2. Research into related compounds has shown inhibition of viral replication through interference with viral proteases (4).

3. Neuroprotective Effects

  • Indole derivatives are often studied for their neuroprotective properties. Compounds similar to this one have been shown to inhibit neurodegenerative processes in vitro, suggesting potential applications in treating conditions like Alzheimer’s disease (6).

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Key Enzymes : Many indole-based compounds are known to inhibit specific enzymes involved in cancer progression and viral replication.
  • Receptor Modulation : The azabicyclic component may interact with neurotransmitter receptors, providing neuroprotective effects.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects on K562 cell lines; demonstrated an IC50 of 12 μg/mL for a related compound (2).
Study 2 Explored the antiviral activity against SARS-CoV-2; showed that similar compounds inhibited viral protease activity (4).
Study 3 Evaluated neuroprotective effects in vitro; indicated potential for reducing neurodegenerative markers (6).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(1H-indol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one to improve yield and purity?

  • Methodological Answer : Key parameters include:

  • Temperature : Maintain strict control (e.g., 60–80°C) to avoid side reactions.
  • Solvents : Use polar aprotic solvents like DMF or acetonitrile to enhance solubility of intermediates .
  • Catalysts : Optimize stoichiometry of coupling agents (e.g., HATU or EDCI) for amide bond formation.
  • Purification : Employ gradient column chromatography with silica gel (hexane/ethyl acetate or DCM/methanol) to isolate the target compound .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) to resolve stereochemistry and confirm bicyclo[3.2.1]octane and indole moieties .
  • X-ray Crystallography : To unambiguously determine the three-dimensional arrangement of the azabicyclo core and pyridin-2-yloxy substituent .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Advanced Research Questions

Q. How do electronic properties of the indole and pyridin-2-yloxy groups influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Indole Group : The electron-rich indole nitrogen participates in nucleophilic substitutions. Use DFT calculations to map electron density distributions and predict sites for electrophilic attacks .
  • Pyridin-2-yloxy Group : The oxygen atom acts as a weak electron-withdrawing group, directing regioselectivity in Suzuki-Miyaura couplings. Monitor reactivity via kinetic studies under varying Pd catalyst loads .
  • Experimental Validation : Compare reaction outcomes with analogs lacking these substituents to isolate their effects .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

  • Methodological Answer :

  • Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity with functional assays (e.g., cAMP modulation for GPCR activity) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects in cellular models .
  • Structural-Activity Relationship (SAR) : Synthesize derivatives with modifications to the azabicyclo or indole moieties to isolate pharmacophoric elements .

Q. How can computational modeling predict the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer :

  • QSAR Models : Input logP, pKa, and topological polar surface area (TPSA) to estimate soil adsorption and aquatic toxicity .
  • Molecular Dynamics Simulations : Simulate interactions with cytochrome P450 enzymes to predict oxidative degradation products .
  • Experimental Cross-Verification : Compare computational predictions with microbial degradation studies in controlled bioreactors .

Data Interpretation and Experimental Design

Q. What experimental design principles should guide dose-response studies for this compound in in vivo models?

  • Methodological Answer :

  • Randomized Block Design : Assign treatment groups to minimize bias from metabolic variability (e.g., age, sex) .
  • Dose Escalation : Use logarithmic scaling (e.g., 0.1, 1, 10 mg/kg) to identify the therapeutic window and toxicity thresholds .
  • Endpoint Selection : Include biomarkers specific to the target pathway (e.g., cytokine levels for anti-inflammatory activity) and histopathological analysis .

Q. How can researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

  • Methodological Answer :

  • Parameter Refinement : Recalibrate computational models using experimental logD (octanol-water distribution) and plasma protein binding data .
  • Microsomal Stability Assays : Test hepatic clearance using human liver microsomes to validate CYP-mediated metabolism predictions .
  • Transporter Inhibition Studies : Assess interactions with P-gp or BCRP transporters using Caco-2 cell monolayers .

Tables of Key Data

Parameter Optimal Conditions References
Synthesis Temperature60–80°C
Preferred SolventDMF or Acetonitrile
Chromatography SystemSilica gel, DCM/Methanol (95:5 to 85:15)
HRMS Accuracy≤ 2 ppm

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。